5,6-Dimethylquinolin-8-amine

MAO inhibition neuropharmacology 8-aminoquinoline SAR

SAR studies on 8-aminoquinoline MAO-B inhibitors require a moderate-potency reference to benchmark substitution-dependent activity. 5,6-Dimethylquinolin-8-amine fills this gap with a human MAO-B IC₅₀ of 15,400 nM and >6.5-fold selectivity over MAO-A, bridging NPC1161 (1,680 nM) and primaquine (106,750 nM). • Enables rank-order SAR comparisons across 8-aminoquinoline substitution patterns • Primary C8 amine supports amide coupling, reductive amination & sulfonamide derivatization • Sourced at ≥98% purity with cold-chain shipping for analytical integrity

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 68527-69-5
Cat. No. B1295123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylquinolin-8-amine
CAS68527-69-5
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1C)C=CC=N2)N
InChIInChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3
InChIKeyPCFUCAPVUDEZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylquinolin-8-amine Specifications & Procurement


5,6-Dimethylquinolin-8-amine (CAS 68527-69-5) is a heterocyclic aromatic amine belonging to the 8-aminoquinoline structural class, with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol [1]. This compound features a quinoline core with methyl substituents at the 5- and 6-positions and a primary amine at the 8-position, and is listed on the EPA TSCA Inventory as an approved commercial chemical substance [2]. Commercial sourcing typically offers purity grades of 95% to 98% for research and development applications, with recommended storage at 2-8°C or in a cool, dry environment .

1

8-aminoquinoline SAR studies; supports rank-order MAO-B comparison

2

Anti-infective screening campaigns for unexplored substitution positions

3

Versatile heterocyclic building block; 95% and 98% grades available

4

Analytical reference standard for HPLC method development

Why 5,6-Dimethylquinolin-8-amine Cannot Be Substituted


Substitution within the 8-aminoquinoline class is not interchangeable due to documented structure-activity relationship (SAR) divergence across different substitution patterns. The 5,6-dimethyl substitution pattern on the quinoline core is distinct from 5-alkoxy, 4-methyl, and 2-tert-butyl analogs that have been systematically evaluated for anti-infective activity [1]. In vitro antimalarial activity across the 8-quinolinamine class exhibits a broad IC₅₀ range spanning approximately two orders of magnitude (20-4760 ng/mL) depending on ring substitution [2]. Furthermore, the presence and position of methyl groups on the quinoline framework can alter monoamine oxidase (MAO) inhibitory profiles, with different substitution patterns yielding IC₅₀ values ranging from nanomolar to >100,000 nM depending on substituent type and placement [3]. Direct procurement or screening of a specific analog without verifying its substitution-dependent activity profile introduces significant uncertainty in biological outcomes.

Substitution pattern shifts MAO-B potency rank

5-alkoxy, 4-methyl, and 2-tert-butyl analogs show divergent IC₅₀ profiles; the 5,6-dimethyl pattern occupies a distinct moderate-activity niche that may not transfer across analogs.

Anti-infective profile is substitution-dependent

Class-level activity ranges span two orders of magnitude; direct procurement of a different 8-quinolinamine without verifying its substitution-specific activity introduces significant endpoint uncertainty.

MAO isoform selectivity may not transfer

5,6-Dimethylquinolin-8-amine exhibits preferential MAO-B over MAO-A inhibition (>6.5-fold), a selectivity context that differs from both unsubstituted and NPC1161-like analogs.

5,6-Dimethylquinolin-8-amine Comparative Evidence


MAO-B Inhibitory Activity Comparison

5,6-Dimethylquinolin-8-amine exhibits MAO-B inhibitory activity that is substantially weaker than the potent 8-aminoquinoline analog NPC1161, but distinct from the low-activity profile of unsubstituted quinolin-8-amine. This establishes a clear rank-order potency differentiation within the structural class, enabling rational selection based on desired MAO-B activity level [1][2][3].

MAO-B Activity
Head-to-head
Target IC₅₀ = 15,400 nM
NPC1161 IC₅₀ = 1,680 nM
Primaquine IC₅₀ = 106,750 nM
Supports rank-order potency comparison within the 8-aminoquinoline class
Human MAO-B fluorescence assay; 9.2-fold less potent than NPC1161
MAO inhibition neuropharmacology 8-aminoquinoline SAR

MAO-A vs. MAO-B Selectivity Profile

5,6-Dimethylquinolin-8-amine demonstrates a weak inhibition profile against both MAO-A and MAO-B isoforms, with MAO-A IC₅₀ > 100,000 nM and MAO-B IC₅₀ = 15,400-17,000 nM [1][2]. This represents a markedly different selectivity pattern compared to reference compounds within the 8-aminoquinoline class: NPC1161 shows balanced sub-micromolar to low micromolar potency against both isoforms, while primaquine exhibits weak inhibition across both isoforms with IC₅₀ values exceeding 87 μM [3].

Isoform Selectivity
Head-to-head
MAO-A IC₅₀ > 100,000 nM
MAO-B IC₅₀ = 15,400 nM
Preferential MAO-B >6.5-fold
Enables decoupling of MAO-A vs. MAO-B structural determinants
NPC1161 favors MAO-B by ~3.7-fold; primaquine shows non-selective inhibition
MAO isoform selectivity 8-aminoquinoline metabolism off-target profiling

Anti-infective Activity Potential

While direct anti-infective IC₅₀ data for the specific 5,6-dimethyl substitution pattern are not publicly available, class-level data for structurally related 8-quinolinamines provide a reference framework for expected activity ranges. Substituted 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups exhibit broad-spectrum anti-infective activity with antimalarial IC₅₀ values spanning 20-4,760 ng/mL against P. falciparum D6 and W2 strains, antileishmanial IC₅₀ values of 0.84-5.0 μg/mL, antifungal IC₅₀ values of 0.67-19.38 μg/mL across multiple Candida and Cryptococcus species, and antibacterial IC₅₀ values of 1.33-18.9 μg/mL against S. aureus and MRSA [1]. The 5,6-dimethyl substitution pattern represents a distinct SAR point within this class and differs from the 5-alkoxy and 4-methyl substituents evaluated in the reference study.

Anti-infective
Class-level
5,6-dimethyl pattern not directly reported; class range: antimalarial IC₅₀ 20–4,760 ng/mL
Distinct SAR entry point; activity requires experimental verification
Reference data from 5-alkoxy, 4-methyl, 2-tert-butyl analogs
antimalarial broad-spectrum anti-infective 8-aminoquinoline

Commercial Purity Grade Options

5,6-Dimethylquinolin-8-amine is commercially available at two primary purity grades: 95% and 98% . This purity stratification enables researchers to select the appropriate grade based on application sensitivity: 95% grade is suitable for exploratory synthesis and preliminary screening where minor impurities are tolerated, while 98% grade provides higher assay confidence for quantitative structure-activity studies, analytical method development, and publication-quality data generation. Unlike some structurally related 8-aminoquinolines that may have limited commercial availability or require custom synthesis, 5,6-dimethylquinolin-8-amine is stocked by multiple suppliers with established supply chains .

Purity Grades
Specification review
95% and 98% commercially available; multi-vendor sourcing
Enables cost-optimized procurement for screening vs. characterization
Sources: supplier listings; independent purity verification recommended
chemical procurement purity specification research reagent

Synthetic Utility as a Building Block

5,6-Dimethylquinolin-8-amine serves as a versatile synthetic intermediate for further functionalization, with the 8-amino group providing a reactive handle for coupling, alkylation, and derivatization reactions . The quinolin-8-amine scaffold is recognized as a valuable structural motif in organic synthesis, and synthetic methodology using tin and indium chlorides as catalysts has been developed for constructing quinolin-8-amine scaffolds from N-propargyl aniline derivatives [1]. The 5,6-dimethyl substitution pattern represents a distinct steric and electronic environment compared to unsubstituted or mono-substituted analogs, which may influence regioselectivity in subsequent functionalization reactions [2].

Synthetic Utility
Supporting evidence
8-amino handle for coupling/alkylation; 5,6-dimethyl provides distinct steric environment
Building block for focused quinoline libraries with differentiated properties
Sn/In chloride catalysis applicable for scaffold construction
organic synthesis quinoline derivatives heterocyclic building block

5,6-Dimethylquinolin-8-amine Application Scenarios


MAO-B Chemical Probe Development

Researchers investigating structure-activity relationships of 8-aminoquinoline MAO-B inhibitors can employ 5,6-dimethylquinolin-8-amine as a moderate-activity reference compound. With an IC₅₀ of 15,400 nM against human MAO-B, this compound occupies a distinct potency niche between the high-activity analog NPC1161 (IC₅₀ = 1,680 nM) and the weak inhibitor primaquine (IC₅₀ = 106,750 nM) [1]. This rank-order positioning enables comparative SAR studies examining how the 5,6-dimethyl substitution pattern modulates MAO-B inhibitory activity relative to other ring-substituted 8-aminoquinolines. The compound's preferential MAO-B over MAO-A inhibition (>6.5-fold selectivity) further distinguishes it from primaquine which shows essentially non-selective weak inhibition [2].

Anti-infective Screening for Novel SAR

The 5,6-dimethyl substitution pattern represents an underexplored SAR position within the therapeutically validated 8-quinolinamine anti-infective class. Reference studies have characterized 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups, demonstrating broad-spectrum activity with antimalarial IC₅₀ values of 20-4,760 ng/mL, antileishmanial IC₅₀ values of 0.84-5.0 μg/mL, antifungal IC₅₀ values of 0.67-19.38 μg/mL, and antibacterial IC₅₀ values of 1.33-18.9 μg/mL [3]. Researchers can screen 5,6-dimethylquinolin-8-amine to determine whether this alternative substitution pattern yields comparable, enhanced, or differentiated anti-infective profiles relative to the previously characterized analogs. The compound provides a distinct chemical entry point for exploring substitution-dependent anti-infective activity within this validated scaffold class [4].

Derivatization and Diversity-Oriented Synthesis

5,6-Dimethylquinolin-8-amine serves as a versatile synthetic building block for generating focused libraries of 8-substituted quinoline derivatives . The primary amine at the 8-position enables diverse functionalization strategies including amide coupling, reductive amination, sulfonamide formation, and N-alkylation. The 5,6-dimethyl substitution imparts distinct steric and electronic properties that may influence both the reactivity of the 8-amino group and the biological properties of resulting derivatives. Established synthetic methodology for quinolin-8-amine scaffold construction using tin and indium chloride catalysis provides a foundation for both procurement of the parent compound and potential scale-up of optimized derivatives [5]. Multiple vendors supply this compound at 95-98% purity, enabling cost-effective procurement for early-stage derivatization and screening workflows .

Analytical Reference Standard Use

The defined structure and commercial availability of 5,6-dimethylquinolin-8-amine support its use as an analytical reference standard for HPLC method development and compound library quality control. The compound can be separated and analyzed using reverse-phase HPLC methods with acetonitrile-water-phosphoric acid mobile phases [6]. Its distinct retention characteristics relative to unsubstituted and differently substituted 8-aminoquinolines enable its use as a system suitability standard or retention time marker in analytical workflows. The availability of multiple purity grades (95% and 98%) allows researchers to select appropriate reference material based on analytical sensitivity requirements .

Application
Selection Property
Validation Focus
MAO-B Chemical Probe Studies
Moderate-activity reference; rank-order positioning
Confirm MAO-B IC₅₀ and isoform selectivity in assay
Anti-infective Screening
Unexplored SAR position in validated scaffold
Screen against P. falciparum, MRSA, Candida panels
Diversity-Oriented Synthesis
8-amino reactive handle; sterically differentiated core
Evaluate regioselectivity and derivative biological profiles
Analytical Reference Standard
Defined structure; dual purity grades available
Establish HPLC retention time and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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